N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
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Description
N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23F2N5O3S and its molecular weight is 499.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The research into pyrazolo[4,3-d]pyrimidin derivatives, including compounds with structural similarities to the mentioned chemical, has shown potential anticancer activity. For instance, a study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlighted their ability to inhibit cancer cell growth. The synthesized compounds were evaluated against 60 cancer cell lines, and one particular compound exhibited significant growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, among others (Al-Sanea et al., 2020).
Antioxidant and Coordination Complexes
Another study focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing insights into the effect of hydrogen bonding on self-assembly processes and the antioxidant activity of these compounds. The synthesized ligands and their Co(II) and Cu(II) complexes demonstrated significant antioxidant properties, evaluated through various in vitro assays (Chkirate et al., 2019).
Radioligand Imaging Applications
In the realm of diagnostic imaging, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa). This includes the synthesis of a compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), which could significantly enhance the imaging of diseases at the molecular level (Dollé et al., 2008).
Pharmacological Evaluation for Anti-inflammatory and Analgesic Effects
Research into heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has shown their potential for anti-inflammatory and analgesic actions. This includes computational and pharmacological evaluations for toxicity assessment, tumour inhibition, and antioxidant properties, where specific compounds demonstrated binding and moderate inhibitory effects across various assays, indicating their potential as therapeutic agents (Faheem, 2018).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O3S/c1-4-31-22-21(14(2)29-31)28-24(30(23(22)33)12-15-5-8-17(34-3)9-6-15)35-13-20(32)27-19-11-16(25)7-10-18(19)26/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTZOTAPUIWQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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